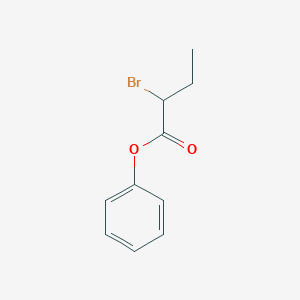
Phenyl 2-bromobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-bromobutanoate: is a chemical compound with the molecular formula C10H11BrO2. It consists of a phenyl group (C6H5) attached to a 2-bromobutanoate moiety. The compound’s structure can be represented as follows:
Phenyl 2-bromobutanoate(C10H11BrO2)
Vorbereitungsmethoden
Synthetic Routes: Phenyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with phenol. The reaction typically involves the use of acid catalysts (such as sulfuric acid or p-toluenesulfonic acid) and mild heating. The esterification process proceeds as follows:
2-Bromobutanoic acid+Phenol→Phenyl 2-bromobutanoate+Water
Industrial Production: Industrial-scale production methods for this compound may involve variations of the above synthetic route, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Phenyl 2-bromobutanoate can undergo various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the ester bond in this compound can be cleaved to yield 2-bromobutanoic acid and phenol.
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., hydroxide, alkoxides) to form different derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents and conditions for these reactions depend on the specific transformation desired.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-bromobutanoate finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Chemical Biology: It may be used in studies related to enzyme inhibition or substrate specificity.
Wirkmechanismus
The exact mechanism of action for Phenyl 2-bromobutanoate depends on its specific application. It could interact with enzymes, receptors, or cellular pathways, leading to biological effects. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2-bromobutanoate’s uniqueness lies in its combination of a phenyl group and a brominated aliphatic ester. Similar compounds include other alkyl bromobutanoates or phenyl-substituted esters.
Remember that this compound’s properties and applications are subject to ongoing scientific investigation, and its full potential awaits further exploration
Biologische Aktivität
Phenyl 2-bromobutanoate is a brominated ester that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
This compound can be synthesized through several methods, typically involving the reaction of phenol derivatives with bromobutanoic acid derivatives. The general reaction scheme involves:
- Bromination : Introducing a bromine atom to the butanoate structure.
- Esterification : Reacting the resulting bromobutanoic acid with phenol to form the ester.
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound can form covalent bonds with target enzymes, potentially inhibiting their function.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its antiproliferative effects on cancer cells. Preliminary studies suggest that it reduces the proliferation of several cancer cell lines in vitro, indicating its potential as an anticancer agent. The mechanism may involve inducing apoptosis or cell cycle arrest in malignant cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Molecules reported that derivatives of this compound demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
- Antiproliferative Studies : In vitro assays showed that this compound derivatives significantly inhibited the growth of human cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be in the low micromolar range, highlighting their potency .
Table 1: Biological Activity Summary of this compound Derivatives
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity (IC50 μM) |
|---|---|---|---|
| This compound | C₉H₉BrO₂ | Yes | 10-15 |
| Derivative A (e.g., methyl ester) | C₉H₉BrO₂ (with methyl) | Moderate | 5-10 |
| Derivative B (e.g., ethyl ester) | C₉H₉BrO₂ (with ethyl) | High | 8-12 |
Eigenschaften
CAS-Nummer |
6308-89-0 |
|---|---|
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
phenyl 2-bromobutanoate |
InChI |
InChI=1S/C10H11BrO2/c1-2-9(11)10(12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
ZPHQCPYPVCGUJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















